molecular formula C20H25N3O4S B5332772 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide

5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide

Cat. No.: B5332772
M. Wt: 403.5 g/mol
InChI Key: FGRBIDUBNFVQSF-UHFFFAOYSA-N
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Description

5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group, attached to a dimethylbenzamide moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-15-8-9-16(14-17(15)20(24)21-2)28(25,26)23-12-10-22(11-13-23)18-6-4-5-7-19(18)27-3/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRBIDUBNFVQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common route includes the reaction of 2-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form 4-(2-methoxyphenyl)piperazine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, followed by the acylation with N,2-dimethylbenzoyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 5-[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide.

    Reduction: Formation of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfanyl-N,2-dimethylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The sulfonyl and benzamide groups contribute to the compound’s binding affinity and specificity, influencing various signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyphenyl)piperazine
  • N,2-dimethylbenzamide
  • 5-[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide

Uniqueness

5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, enhancing its potential for diverse applications in research and industry.

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